1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide
Description
1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group at the 6-position and a piperidine-3-carboxamide moiety at the 4-position. This compound’s structural complexity suggests applications in therapeutic areas such as kinase inhibition or neuromodulation, given the prevalence of pyrimidine and thiazole motifs in these domains.
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-12-8-13(2)25(23-12)16-9-15(20-11-21-16)24-6-3-4-14(10-24)17(26)22-18-19-5-7-27-18/h5,7-9,11,14H,3-4,6,10H2,1-2H3,(H,19,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONIUHUCMMZZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=NC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide , often referred to as a pyrazolo[1,5-a]pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates multiple heterocyclic rings, including a pyrimidine and thiazole moiety. Its chemical formula is , with a molecular weight of approximately 306.35 g/mol. The presence of the pyrazole and thiazole rings contributes to its biological activity.
Biological Activity Overview
- Adenosine Receptor Modulation :
-
Anticancer Properties :
- Pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer activity. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound under discussion has been linked to selective inhibition of cancer cell proliferation.
- Enzyme Inhibition :
- Neuroprotective Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The high affinity for adenosine receptors suggests that it may modulate pathways involved in pain perception and inflammation.
- Enzymatic Interference : By inhibiting key enzymes like COX and PDE, the compound can alter inflammatory pathways and cyclic nucleotide signaling, which are crucial in various disease states .
Case Studies and Research Findings
- Anticancer Activity Study :
- Inflammation Model :
- Neuroprotection in Animal Models :
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazole and pyrimidine components are known to exhibit inhibitory effects on various cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against lung carcinoma and leukemia cell lines, indicating that this compound may also possess comparable efficacy .
Enzyme Inhibition
The compound may act as an inhibitor of specific kinases involved in cancer progression. For example, derivatives of similar structures have demonstrated potent inhibition of multi-tyrosine kinases such as c-Met and Src, which are critical in tumor growth and metastasis . Molecular modeling studies suggest that the compound could effectively bind to the ATP-binding sites of these enzymes, forming crucial interactions that inhibit their activity .
Anti-inflammatory Properties
Another promising application of this compound is its potential anti-inflammatory effects. Compounds with similar thiazole and piperidine structures have been investigated for their ability to modulate inflammatory pathways, suggesting that this compound may also contribute to reducing inflammation through similar mechanisms .
Study on Antitumor Activity
A recent study evaluated the anticancer properties of a related pyrazole derivative, which exhibited an IC50 value in the low micromolar range against various cancer cell lines. The study concluded that modifications in the molecular structure could enhance anticancer activity, providing a pathway for further research into derivatives of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide .
Inhibition of Kinase Activity
In another investigation, compounds structurally similar to the target molecule were assessed for their kinase inhibition capabilities. These studies revealed that certain modifications led to significant improvements in binding affinity and selectivity towards specific kinases involved in cancer signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Analysis of Substituent Effects
Heterocycle Variations: The thiazole group in the target compound may enhance hydrogen bonding and π-π stacking compared to the furan in Compound 23, which lacks nitrogen-based electronegativity .
Piperidine/Piperazine Modifications :
- Compound 23’s piperazine-acetamide group is more basic and hydrophilic than the target’s piperidine-carboxamide , which could influence blood-brain barrier penetration in neurological applications .
Hypothesized Pharmacological Profiles
Table 2: Inferred Functional Properties
| Compound | Predicted Solubility | Likely Target Engagement | Metabolic Stability |
|---|---|---|---|
| Target Compound | Moderate (thiazole) | Kinases, GPCRs (e.g., A2A receptors) | High (carboxamide) |
| Compound 23 | Low (furan) | A2A antagonism (Parkinson’s focus) | Moderate (acetamide) |
| BJ52846 | High (thiadiazole) | Enzymes requiring polar interactions | High |
| CM962466 | Low (benzodioxole) | CNS targets (lipophilic advantage) | Moderate |
Key Observations :
- The target compound’s thiazole-carboxamide combination balances solubility and stability, making it suitable for systemic administration.
- Compound 23’s furan-piperazine structure aligns with its use as an A2A antagonist in Parkinson’s research, though its acetamide linkage may confer shorter half-life .
- BJ52846’s thiadiazole and imidazole groups suggest utility in targeting enzymes like carbonic anhydrases or proteases .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide?
Methodological Answer: The compound can be synthesized via coupling reactions between pyrimidine and piperidine-thiazole precursors. A common approach involves:
- Step 1: Reacting 6-chloropyrimidine derivatives with 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidine-pyrazole intermediate .
- Step 2: Functionalizing the piperidine-thiazole core via carboxamide coupling using reagents like EDCI/HOBt. Solvent choice (e.g., DMF, DCM) and temperature (room temp to 80°C) critically influence yield .
- Example Protocol: A 39% yield was achieved for a structurally similar compound using method A (acid-amine coupling in DMF at 60°C) .
Q. Table 1: Comparative Synthesis Conditions
| Precursor | Solvent | Base/Catalyst | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Acid 6 + Piperidin-4-amine | DMF | K₂CO₃ | 39% | 98% | |
| Pyridin-3-yl + Cyclopropane | DMSO | Cs₂CO₃/CuBr | 17.9% | 98.67% |
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- HPLC/MS: Use C18 columns with acetonitrile/water gradients. Retention times vary with solvent polarity (e.g., 8.2 min in 70% MeCN) .
- HRMS: Confirm molecular weight (e.g., m/z 392.2 [M+H]⁺ for analogs) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to simulate reaction intermediates and transition states. For example, ICReDD’s workflow combines DFT with experimental data to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
- Reactor Design: Apply CRDC subclass RDF2050112 principles to model heat/mass transfer in multi-step syntheses .
Q. How to resolve discrepancies in spectral data during characterization?
Methodological Answer:
Q. What strategies stabilize the compound during long-term storage?
Methodological Answer:
Q. How to design bioactivity assays for target validation?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding to kinase targets (e.g., cyclin-dependent kinases). Prioritize residues with high Gibbs free energy scores (ΔG ≤ -8 kcal/mol) .
- In Vitro Assays: Screen against enzyme panels (e.g., kinase inhibition at 10 µM) with ATP-competitive controls. Normalize IC₅₀ values to reference inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
